molecular formula C20H15F3N4O5S B1192876 2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

Cat. No.: B1192876
M. Wt: 480.4 g/mol
InChI Key: SUQZCEUKWPKXEE-UHFFFAOYSA-N
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Description

HTL6641 is a synthetic organic compound that functions as a dual orexin receptor antagonist. It is part of a novel series of potent, selective, and orally efficacious antagonists targeting the orexin receptors. Orexin receptors are involved in regulating wakefulness and arousal, making HTL6641 a potential candidate for treating sleep disorders such as insomnia .

Scientific Research Applications

HTL6641 has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying the structure-activity relationships of dual orexin receptor antagonists.

    Biology: HTL6641 is used in biological studies to investigate the role of orexin receptors in regulating sleep and wakefulness.

    Medicine: The compound is being explored as a potential therapeutic agent for treating sleep disorders, particularly insomnia.

    Industry: HTL6641 can be used in the development of new pharmaceuticals targeting orexin receptors

Preparation Methods

The synthesis of HTL6641 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving pyridine and thiadiazine derivatives.

    Functional Group Modifications:

Industrial production methods for HTL6641 would involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. This would typically require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

HTL6641 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure of HTL6641.

Mechanism of Action

HTL6641 exerts its effects by binding to and antagonizing orexin receptors, specifically orexin receptor 1 and orexin receptor 2. This antagonism inhibits the action of orexin neuropeptides, which are involved in promoting wakefulness and arousal. By blocking these receptors, HTL6641 reduces wakefulness and promotes sleep .

The molecular targets of HTL6641 are the orexin receptors, and the pathways involved include the orexin signaling pathway, which regulates various physiological processes related to sleep and arousal.

Comparison with Similar Compounds

HTL6641 is unique among dual orexin receptor antagonists due to its short dissociation half-life, which contributes to its differentiated pharmacodynamic properties. Similar compounds include:

HTL6641’s uniqueness lies in its short dissociation half-life, which may offer advantages in terms of onset and duration of action compared to other similar compounds.

Properties

Molecular Formula

C20H15F3N4O5S

Molecular Weight

480.4 g/mol

IUPAC Name

2-(5,6-dimethoxypyridin-3-yl)-1,1-dioxo-4-[(2,4,6-trifluorophenyl)methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C20H15F3N4O5S/c1-31-16-8-12(9-25-19(16)32-2)27-20(28)26(10-13-14(22)6-11(21)7-15(13)23)18-17(33(27,29)30)4-3-5-24-18/h3-9H,10H2,1-2H3

InChI Key

SUQZCEUKWPKXEE-UHFFFAOYSA-N

SMILES

O=C(N(CC1=C(F)C=C(F)C=C1F)C2=NC=CC=C23)N(C4=CC(OC)=C(OC)N=C4)S3(=O)=O

Canonical SMILES

COC1=C(N=CC(=C1)N2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)CC4=C(C=C(C=C4F)F)F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HTL6641;  HTL-6641;  HTL 6641

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (159 mg, 0.33 mmol) was prepared in two steps from (IntC4) (165 mg, 0.5 mmol), 2,4,6-trifluorobenzylamine (0.18 mL, 1.5 mmol); followed by 1,1′-carbonyldiimidazole (311 mg, 1.92 mmol), triethylamine (0.13 mL, 0.96 mmol) in DMF (1.5 mL) using the methods of (95).
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
( 95 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 2
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 4
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 5
Reactant of Route 5
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 6
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

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